2,2,3,3-Tetrafluoropropyl hypochlorite
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Overview
Description
2,2,3,3-Tetrafluoropropyl hypochlorite is an organofluorine compound characterized by the presence of four fluorine atoms attached to a three-carbon chain, with a hypochlorite group (-OCl) attached to one of the carbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoropropyl hypochlorite typically involves the reaction of 2,2,3,3-Tetrafluoropropanol with a chlorinating agent such as sodium hypochlorite. The reaction is carried out under controlled conditions to ensure the selective formation of the hypochlorite ester. The general reaction scheme is as follows:
2,2,3,3-Tetrafluoropropanol+NaOCl→2,2,3,3-Tetrafluoropropyl hypochlorite+NaOH
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced chlorinating agents and catalysts can enhance the efficiency of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoropropyl hypochlorite undergoes various chemical reactions, including:
Oxidation: The hypochlorite group can participate in oxidation reactions, converting alcohols to aldehydes or ketones.
Reduction: Reduction of the hypochlorite group can yield the corresponding alcohol.
Substitution: The hypochlorite group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of 2,2,3,3-Tetrafluoropropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,3,3-Tetrafluoropropyl hypochlorite has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoropropyl hypochlorite involves the reactivity of the hypochlorite group. It can act as an oxidizing agent, facilitating the transfer of oxygen to substrates. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoropropyl methacrylate: Similar in structure but contains a methacrylate group instead of a hypochlorite group.
2,2,3,3-Tetrafluoropropyl acrylate: Contains an acrylate group, used in polymer synthesis.
2,2,3,3-Tetrafluoropropyl ether: Contains an ether linkage, used as a solvent and in electrolyte formulations.
Uniqueness
2,2,3,3-Tetrafluoropropyl hypochlorite is unique due to the presence of the hypochlorite group, which imparts distinct reactivity compared to other similar compounds. Its ability to participate in oxidation and substitution reactions makes it valuable in various synthetic applications.
Properties
CAS No. |
76453-03-7 |
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Molecular Formula |
C3H3ClF4O |
Molecular Weight |
166.50 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoropropyl hypochlorite |
InChI |
InChI=1S/C3H3ClF4O/c4-9-1-3(7,8)2(5)6/h2H,1H2 |
InChI Key |
WVYNBBCSCKZXHQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)F)(F)F)OCl |
Origin of Product |
United States |
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